1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene
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Overview
Description
1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is a complex organic compound that features a benzene ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The initial step involves the formation of oxazoline rings from appropriate starting materials. This can be achieved through the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Benzene Ring: The oxazoline rings are then attached to the benzene ring through a series of substitution reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and attachment of the oxazoline groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings into amino alcohols.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)pyridine: This compound features a pyridine ring instead of a benzene ring, offering different coordination properties.
(3aS,3′aS,8aR,8′aR)-2,2′-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: Similar structure but with a methylene bridge connecting the oxazoline rings.
Uniqueness
1,3-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research.
Properties
IUPAC Name |
(3aR,8bS)-2-[3-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-3-10-19-15(6-1)13-21-23(19)27-25(29-21)17-8-5-9-18(12-17)26-28-24-20-11-4-2-7-16(20)14-22(24)30-26/h1-12,21-24H,13-14H2/t21-,22-,23+,24+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMZFXDNXCYAW-LWSSLDFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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